Cyclofenil diphenol (F6060) is a non-steroidal selective estrogen receptor modulator (SERM) and the active diphenolic metabolite of the prodrug cyclofenil [1]. Structurally, it is a diphenylethylene derivative that substitutes the third phenyl ring typical of triphenylethylene SERMs (e.g., tamoxifen) with a cyclohexane ring [1]. In procurement and advanced research, it is primarily sourced as a high-affinity core ligand for the synthesis of targeted estrogen receptor (ER) conjugates, such as cytotoxin hybrids [2], and as a specialized pharmacological tool [3]. Its unique ability to rapidly induce microtubule-dependent Golgi-to-ER retrograde membrane trafficking makes it a critical reagent for unmasking bulk recycling pathways and selectively inhibiting post-translational glycosaminoglycan assembly in cellular models[3].
Substituting cyclofenil diphenol with its prodrug, cyclofenil diacetate, or with common in-class triphenylethylene SERMs like tamoxifen or endoxifen, critically compromises both synthetic utility and specific in vitro assay performance. The prodrug lacks the free phenolic hydroxyl groups required for direct esterification or etherification when synthesizing bifunctional cytotoxin conjugates (e.g., combretastatin A-4 hybrids) [1]. Furthermore, while other SERMs bind the estrogen receptor, the cyclofenil diphenol scaffold uniquely provides highly tunable ERα versus ERβ selectivity upon derivatization[1]. In cell biology applications, cyclofenil diphenol acts as a potent inducer of rapid Golgi disassembly and retrograde trafficking; substituting it with other known Golgi disruptors like nordihydroguaiaretic acid (NDGA) introduces confounding lipoxygenase inhibition, whereas cyclofenil diphenol operates independently of this pathway, ensuring cleaner mechanistic isolation in trafficking studies [2].
When utilized as a core targeting ligand for bifunctional cytotoxin conjugates, the cyclofenil diphenol scaffold provides highly tunable estrogen receptor (ER) isoform selectivity compared to standard endoxifen scaffolds. Derivatization of cyclofenil diphenol can yield conjugates with potent nanomolar binding affinities; for example, specific cyclofenil-amide conjugates achieve an IC50 of 19.0 nM for ERα and 229 nM for ERβ, representing a 12-fold selectivity for ERα[1]. Conversely, other basic side-chain modifications of the cyclofenil core have demonstrated up to 46-fold selectivity towards the ERβ isoform (IC50 = 67 nM for ERβ vs. 3.16 µM for ERα) [1]. This broad tuning range is difficult to achieve with rigid triphenylethylene precursors.
| Evidence Dimension | ERα vs. ERβ Binding Affinity (IC50) |
| Target Compound Data | Cyclofenil-derived conjugates (e.g., compound 13e: ERα IC50 = 19.0 nM; compound 11e: 46-fold ERβ selectivity) |
| Comparator Or Baseline | Standard endoxifen or tamoxifen scaffolds (rigid baseline selectivity profiles) |
| Quantified Difference | Up to 46-fold tunable selectivity between ERα and ERβ depending on cyclofenil derivatization. |
| Conditions | In vitro competitive binding assays (PolarScreen) for purified human ERα and ERβ. |
Validates the procurement of cyclofenil diphenol as a superior, versatile precursor scaffold for developing highly targeted, isoform-selective breast cancer therapeutics.
Cyclofenil diphenol is utilized as a specialized reagent to unmask and study bulk membrane recycling pathways because it rapidly induces the retrograde movement of both Golgi stack and trans-Golgi network (TGN) proteins back to the endoplasmic reticulum (ER). At a concentration of 90 µg/mL, cyclofenil diphenol causes the complete morphological absence of Golgi stacks within 40 to 60 minutes [1]. Unlike typical secretion inhibitors such as monensin or diethylcarbamazine, which primarily cause organelle swelling or vesicle accumulation, cyclofenil diphenol drives complete, reversible bulk recycling[2]. Furthermore, unlike NDGA, it achieves this retrograde trafficking without acting as a lipoxygenase inhibitor, preventing off-target enzymatic interference [1].
| Evidence Dimension | Time to complete Golgi stack disassembly |
| Target Compound Data | Cyclofenil diphenol (90 µg/mL): Complete absence of Golgi stacks in 40-60 minutes. |
| Comparator Or Baseline | Monensin / Diethylcarbamazine (cause swelling/vesiculation but not complete retrograde disassembly). |
| Quantified Difference | 100% morphological clearance of Golgi stacks to the ER within 1 hour, fully reversible upon washout. |
| Conditions | In vivo cellular assays (e.g., Swarm rat chondrosarcoma chondrocytes or NRK cells) monitored via electron/immunofluorescence microscopy. |
Provides cell biologists with a highly specific, rapid, and reversible tool to isolate Golgi-to-ER retrograde trafficking mechanisms without the off-target enzymatic inhibition seen with NDGA.
In chondrocyte models, cyclofenil diphenol acts as a profound and selective inhibitor of proteoglycan synthesis by disrupting the spatial organization required for glycosaminoglycan chain polymerization. Treatment with 90 µg/mL cyclofenil diphenol completely inhibits the incorporation of [35S]sulfate into proteoglycans [1]. Crucially, when modulated appropriately in culture, this occurs under conditions where overall [3H]protein synthesis is only marginally reduced [1]. This selective post-translational blockade differentiates it from general translation inhibitors like cycloheximide, which block all protein synthesis uniformly and prevent the continuous formation of the distended ER network seen during cyclofenil treatment [1].
| Evidence Dimension | Inhibition of [35S]proteoglycan vs. general protein synthesis |
| Target Compound Data | Cyclofenil diphenol (90 µg/mL): Complete inhibition of [35S]proteoglycan synthesis with marginal reduction in protein synthesis. |
| Comparator Or Baseline | Cycloheximide (blocks all protein synthesis uniformly). |
| Quantified Difference | Selective >99% blockade of proteoglycan sulfation/polymerization while maintaining core protein translation. |
| Conditions | Swarm rat chondrosarcoma chondrocyte cultures incubated with radiolabeled precursors ([35S]sulfate and [3H]amino acids). |
Enables researchers to specifically halt post-translational glycosaminoglycan assembly in cartilage models without causing immediate, generalized translational toxicity.
Due to its highly tunable ERα/ERβ binding profile upon derivatization, cyclofenil diphenol is the preferred core ligand scaffold for synthesizing bifunctional anti-cancer agents. It is specifically used as a precursor to link with antimitotic agents like combretastatin A-4, delivering the cytotoxic payload selectively to ER-positive tumor sites [1].
Cyclofenil diphenol is utilized as a rapid, reversible pharmacological inducer of Golgi disassembly. It is the reagent of choice for unmasking generalized bulk recycling pathways to the ER, particularly when researchers need to avoid the confounding lipoxygenase-inhibiting effects of alternative agents like NDGA [2].
In chondrocyte and connective tissue research, cyclofenil diphenol is applied to selectively halt the polymerization and sulfation of chondroitin sulfate chains. It allows for the study of core protein dynamics and UDP-sugar pool fluctuations without the immediate cellular toxicity associated with broad-spectrum translation inhibitors like cycloheximide [3].
Irritant